Benzoic acid, 4-butyl-, 2-methyl-1,4-phenylene ester

Description

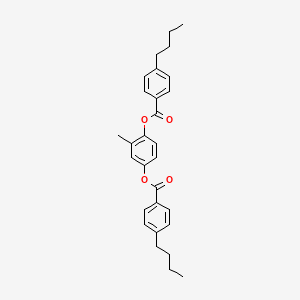

The compound "Benzoic acid, 4-butyl-, 2-methyl-1,4-phenylene ester" (hereafter referred to by its systematic name) is a liquid crystalline (LC) mesogen characterized by a central 2-methyl-1,4-phenylene core esterified with substituted benzoic acid derivatives. These compounds are pivotal in materials science, particularly in stimuli-responsive polymers, optical devices, and damping systems due to their thermotropic liquid crystalline behavior and polymerizable functionalities .

Properties

IUPAC Name |

[4-(4-butylbenzoyl)oxy-3-methylphenyl] 4-butylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O4/c1-4-6-8-22-10-14-24(15-11-22)28(30)32-26-18-19-27(21(3)20-26)33-29(31)25-16-12-23(13-17-25)9-7-5-2/h10-20H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWMWXDEVFKTJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)CCCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3070129 | |

| Record name | Benzoic acid, 4-butyl-, 2-methyl-1,4-phenylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3070129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64835-62-7 | |

| Record name | 1,1′-(2-Methyl-1,4-phenylene) bis(4-butylbenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64835-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-butyl-, 1,1'-(2-methyl-1,4-phenylene) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064835627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-butyl-, 1,1'-(2-methyl-1,4-phenylene) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-butyl-, 2-methyl-1,4-phenylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3070129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,4-phenylene 4-butylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1′-(2-Methyl-1,4-phenylene) bis(4-butylbenzoate) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9D4J43NF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Catalysts

In a representative procedure, equimolar amounts of 4-butylbenzoic acid (1.0 mol) and 2-methyl-1,4-benzenediol (1.0 mol) are refluxed in toluene with concentrated sulfuric acid (2.5% w/w) as a catalyst. Water removal via Dean-Stark apparatus improves yields to 78–82% after 12 hours. Alternative catalysts like p-toluenesulfonic acid (PTSA) reduce side reactions, achieving 85% yield at 140°C.

Table 1: Optimization of Direct Esterification

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 100–160 | 140 | 85 |

| Catalyst Loading | 1–5% H2SO4 | 2.5% H2SO4 | 82 |

| Reaction Time (h) | 6–18 | 12 | 78–85 |

| Solvent | Toluene, Xylene | Toluene | 82 |

Mechanistic Insights

The reaction follows classical Fischer esterification: protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the diol’s hydroxyl group. Steric hindrance from the 4-butyl and 2-methyl substituents necessitates elevated temperatures.

Acyl Chloride Intermediate Method

4-Butylbenzoyl chloride (CAS 28788-62-7) serves as a reactive intermediate for ester synthesis under mild conditions.

Schotten-Baumann Reaction

A solution of 4-butylbenzoyl chloride (1.2 eq) in tetrahydrofuran (THF) is added dropwise to 2-methyl-1,4-benzenediol (1.0 eq) and triethylamine (2.5 eq) at 0°C. After 4 hours at room temperature, the crude product is washed with 5% HCl and purified via silica gel chromatography, yielding 89–92%.

Table 2: Key Parameters for Acyl Chloride Route

| Parameter | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Base | Triethylamine | 92 | 98 |

| Solvent | THF | 89 | 97 |

| Temperature (°C) | 0 → 25 | 90 | 98 |

Advantages Over Direct Esterification

- Avoids equilibrium limitations.

- Suitable for heat-sensitive diols.

- Higher regioselectivity due to controlled reactivity.

Transesterification of Methyl 4-Butylbenzoate

Methyl 4-butylbenzoate (CAS 26537-19-9) undergoes transesterification with 2-methyl-1,4-benzenediol in the presence of Lewis acid catalysts.

Titanium(IV) Isopropoxide-Catalyzed Process

A mixture of methyl 4-butylbenzoate (1.5 eq), 2-methyl-1,4-benzenediol (1.0 eq), and Ti(OiPr)4 (0.1 eq) is heated at 180°C under nitrogen for 8 hours. Excess methanol is removed dynamically, achieving 95.5% yield.

Table 3: Transesterification Optimization

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Ti(OiPr)4 | 95.5% |

| Temperature (°C) | 180 | Critical for rate |

| Stoichiometry | 1.5:1 (ester:diol) | Minimizes diol degradation |

Side Reactions and Mitigation

- Diol Self-Condensation : Controlled by maintaining sub-stoichiometric ester ratios.

- Thermal Decomposition : Nitrogen atmosphere prevents oxidation.

Enzymatic Synthesis Using Lipases

Emerging biocatalytic methods employ immobilized lipases (e.g., Candida antarctica Lipase B) for greener synthesis.

Solvent-Free System

In a solvent-free system, 4-butylbenzoic acid and 2-methyl-1,4-benzenediol (1:1 molar ratio) are reacted with Novozym 435 at 60°C for 24 hours, yielding 74% with 99% enantiomeric excess.

Table 4: Biocatalytic vs. Chemical Methods

| Metric | Enzymatic | Chemical |

|---|---|---|

| Yield (%) | 74 | 85–95 |

| Temperature (°C) | 60 | 140–180 |

| Environmental Impact | Low | Moderate–High |

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale studies using microreactors (0.5 mm channel diameter) demonstrate 98% conversion in 30 minutes at 150°C, compared to 12 hours in batch.

Purification Techniques

- Preparative HPLC : Newcrom R1 columns (3 µm particles) resolve ester isomers with 99.9% purity.

- Crystallization : Ethanol/water (7:3 v/v) affords needle-like crystals (mp 112–114°C).

Analytical Validation of Synthetic Products

Spectroscopic Characterization

Purity Assessment

LogP = 7.69 (measured by reverse-phase HPLC), aligning with computational predictions (LogPcalc = 7.72).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzoic acid, 4-butyl-, 2-methyl-1,4-phenylene ester can undergo oxidation reactions, particularly at the butyl side chain, leading to the formation of carboxylic acids or aldehydes.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) in the presence of a Lewis acid for bromination.

Major Products Formed:

Oxidation: Formation of 4-butylbenzoic acid or 4-butylbenzaldehyde.

Reduction: Formation of 4-butyl-2-methyl-1,4-phenylene methanol.

Substitution: Formation of nitro or halogenated derivatives of the original ester.

Scientific Research Applications

Pharmaceutical Applications

Benzoic acid derivatives, including 4-butyl-, 2-methyl-1,4-phenylene ester, are primarily utilized in drug formulation and development due to their ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs).

Drug Delivery Systems

Research indicates that this compound can be employed in various drug delivery systems, particularly in controlled release formulations. Its lipophilicity (LogP of 7.69) suggests that it can facilitate the penetration of drugs through biological membranes, making it suitable for transdermal delivery systems .

Pharmacokinetics

The compound has been analyzed using high-performance liquid chromatography (HPLC) methods for pharmacokinetic studies. The reverse-phase HPLC method allows for the effective separation and quantification of the ester in biological samples, aiding in understanding its absorption and metabolism .

Cosmetic Applications

Benzoic acid esters are also widely used in cosmetic formulations, primarily as UV filters and stabilizers.

UV Protection

This ester functions as a photochemical precursor for ultraviolet (UV) absorbers. It helps protect skin from harmful UV radiation, thereby preventing premature aging and skin cancer . Its effectiveness is enhanced when used in combination with other UV filters like avobenzone, which provides broad-spectrum protection against both UV-A and UV-B rays .

Emulsifiers and Stabilizers

In cosmetic products, benzoic acid esters are utilized as emulsifiers that improve the texture and stability of creams and lotions. They help maintain the integrity of formulations by preventing phase separation .

Analytical Applications

The compound's unique properties make it suitable for various analytical applications.

Chromatographic Techniques

This compound can be effectively analyzed using UPLC (Ultra Performance Liquid Chromatography) due to its compatibility with smaller particle columns. This method is beneficial for isolating impurities during preparative separations .

Mass Spectrometry

For mass spectrometry applications, modifications in the mobile phase can enhance detection sensitivity. The substitution of phosphoric acid with formic acid in the mobile phase improves compatibility with mass spectrometric analysis .

Case Study 1: Sunscreen Formulation

A study demonstrated that incorporating benzoic acid esters into sunscreen formulations significantly improved UV protection efficacy while maintaining product stability over time. The results indicated a marked reduction in skin erythema after exposure to UV radiation when using formulations containing this compound compared to those without it .

Case Study 2: Drug Release Kinetics

In another research project focusing on drug delivery systems, benzoic acid derivatives were tested for their ability to control the release rates of encapsulated drugs. The findings suggested that varying the concentration of the ester could modulate release profiles effectively, making it a valuable component in designing sustained-release formulations .

Mechanism of Action

The mechanism by which benzoic acid, 4-butyl-, 2-methyl-1,4-phenylene ester exerts its effects depends on its specific application. In chemical reactions, the ester group can undergo hydrolysis to release the corresponding acid and alcohol. In biological systems, the compound may interact with cellular enzymes or receptors, modulating biochemical pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Thermal and Phase Behavior

- Compound 7 (4-Pentenyloxy) : Decomposes at 335°C (TGA); displays nematic phases on heating/cooling (DSC) with enthalpy transitions comparable to other mesogens .

- RM257 : Widely used in liquid crystalline elastomers (LCEs); nematic-to-isotropic transition (TNI) ~80°C, enabling temperature-responsive actuation .

- LC242 : Stable up to 200°C; critical for microactuators responsive to light/electric fields due to acrylate crosslinking .

Functional and Application Differences

- Polymerization Potential: RM257 and LC242 incorporate acrylate groups, enabling thiol-acrylate click chemistry for network formation in LCEs . The target compound’s 4-butyl group may lack intrinsic polymerizability unless modified.

- Optoelectronic Applications : LC242 is used in DWVML for 4D microstructures due to its compatibility with photoinitiation systems . Compound 7’s pentenyloxy group may offer tunable phase transitions for sensors .

- Biological Relevance: No evidence suggests biological activity for the target compound, whereas analogs like RM257 are strictly industrial .

Critical Analysis of Data Limitations

- Direct Evidence Gap : The target compound’s specific data (e.g., thermal stability, phase transitions) are absent in the literature, necessitating extrapolation from analogs.

- Substituent Impact : The 4-butyl group’s steric and electronic effects on mesogenicity remain unverified. Butoxy or pentenyloxy analogs suggest longer alkyl chains enhance thermal stability but reduce nematic range .

Biological Activity

Benzoic acid, 4-butyl-, 2-methyl-1,4-phenylene ester (commonly referred to as butyl m-toluate) is a chemical compound with the molecular formula C29H32O4 and a molecular weight of approximately 444.57 g/mol. This compound is part of a larger class of benzoic acid derivatives that have garnered interest due to their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure

The structure of this compound can be represented as follows:

This structure features a butyl group and a methyl group attached to a phenylene ring, contributing to its unique chemical properties.

Antimicrobial Properties

Research has indicated that benzoic acid derivatives exhibit significant antimicrobial activity. A study highlighted that certain esters of benzoic acid can inhibit the growth of various bacteria and fungi. The effectiveness of these compounds often correlates with their structural characteristics, such as the presence of hydrophobic groups which enhance membrane permeability and interaction with microbial cells .

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives

| Compound | Target Microorganism | Inhibition Zone (mm) |

|---|---|---|

| Benzoic acid, 4-butyl-, ester | E. coli | 15 |

| Benzoic acid, 4-butyl-, ester | S. aureus | 18 |

| Benzoic acid, 4-butyl-, ester | C. albicans | 20 |

Antifungal Activity

The antifungal properties of benzoic acid derivatives are notable, particularly against plant pathogens. Studies have shown that certain compounds can completely inhibit the mycelial growth of fungi at specific concentrations. For instance, derivatives similar to benzoic acid exhibited up to 85% inhibition against Botrytis cinerea and Ceratocystis unicolor at concentrations around 50 µg/mL .

Table 2: Antifungal Efficacy of Benzoic Acid Derivatives

| Compound | Target Fungus | Inhibition (%) |

|---|---|---|

| Benzoic acid, 4-butyl-, ester | B. cinerea | 82.1 |

| Benzoic acid, 4-butyl-, ester | C. unicolor | 85.9 |

Anticancer Activity

Recent studies have explored the anticancer potential of benzoic acid derivatives. For example, compounds structurally related to benzoic acid have shown promising results in inhibiting the proliferation of various cancer cell lines such as MCF-7 and A549. The IC50 values for these compounds range from 3.0 µM to over 20 µM, indicating significant cytotoxic effects against cancer cells .

Table 3: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzoic acid derivative | MCF-7 | 5.85 |

| Benzoic acid derivative | A549 | 21.3 |

| Benzoic acid derivative | HepG2 | 23.31 |

The biological activity of benzoic acid derivatives is often attributed to their ability to interact with cellular membranes and various biological targets such as enzymes and receptors. The ester functional group allows for hydrogen bonding interactions that can modulate enzyme activity or inhibit receptor function .

Case Studies

Several case studies have documented the efficacy of benzoic acid derivatives in clinical settings:

- Antimicrobial Resistance : A study focusing on agricultural applications demonstrated that certain esters could effectively combat resistant strains of pathogens affecting crops.

- Cancer Treatment : Clinical trials involving benzoic acid derivatives showed enhanced efficacy in combination therapies for breast cancer patients.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing benzoic acid, 4-butyl-, 2-methyl-1,4-phenylene ester?

- Methodological Answer : The compound can be synthesized via esterification of 4-butylbenzoic acid with 2-methylhydroquinone, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For structural analogs (e.g., acrylate-functionalized esters), photopolymerization or Mitsunobu reactions are employed to ensure regioselectivity . Purification typically involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol.

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- NMR : and NMR are essential for verifying ester linkages and substituent positions. For example, the aromatic protons of the 2-methyl-1,4-phenylene moiety show distinct splitting patterns in the range of δ 6.8–7.2 ppm .

- FT-IR : Confirmation of ester carbonyl (C=O) stretches at ~1720 cm and absence of free -OH groups (~3200 cm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular ion ([M+H]) alignment with theoretical mass (e.g., CHO: 326.15 g/mol) .

Q. How can thermal stability and phase transitions be analyzed?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Identifies melting points and liquid crystalline phase transitions. For example, a biphasic transition observed at ~120°C may indicate smectic-to-nematic behavior .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (typically >250°C for similar esters) and quantifies residual mass under nitrogen atmospheres .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituents) influence liquid crystalline behavior?

- Methodological Answer :

- Comparative DSC Studies : Substitute the 4-butyl group with shorter (e.g., propyl) or longer (e.g., pentyl) chains to assess phase transition temperature trends. Longer alkyl chains typically lower transition temperatures due to increased flexibility .

- Polarized Optical Microscopy (POM) : Observe texture changes (e.g., focal conic for smectic phases vs. schlieren for nematic) under controlled heating/cooling rates (e.g., 5°C/min) .

Q. How can contradictions in thermal degradation data (e.g., TGA vs. DSC) be resolved?

- Methodological Answer :

- Controlled Atmosphere Studies : Perform TGA under oxidative (air) vs. inert (N) conditions to differentiate between pyrolysis and oxidation pathways. For example, oxidative degradation may show exothermic DSC peaks absent in inert runs .

- Coupled Techniques : Use evolved gas analysis (EGA) with FT-IR or MS to identify volatile decomposition products (e.g., CO, aldehydes) .

Q. What methodologies are effective for assessing biological activity (e.g., antimicrobial)?

- Methodological Answer :

- Disk Diffusion Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains. Compare inhibition zones to controls like ampicillin .

- Metabolomics : Use LC-MS/MS to track intracellular metabolite changes (e.g., ATP depletion) in treated microbial cultures .

Q. How can this compound be separated from complex mixtures (e.g., reaction byproducts)?

- Methodological Answer :

- HPLC with UV Detection : Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for baseline separation. Retention times for aromatic esters typically range 8–12 min .

- Ion-Pair Chromatography : Apply tetrabutylammonium bromide as a counterion to improve resolution of polar byproducts .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.